3-(2-Chloro-5-fluorophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-5-fluorophenyl)butanoic acid is an organic compound characterized by the presence of a butanoic acid moiety attached to a chlorinated and fluorinated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-5-fluorophenyl)butanoic acid typically involves the reaction of 2-chloro-5-fluorobenzene with butanoic acid derivatives under specific conditions. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This reaction involves the use of palladium catalysts and boronic acid derivatives to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chloro-5-fluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(2-Chloro-5-fluorophenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-fluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
- 3-Chloro-2-fluorophenylboronic acid
- 5-Chloro-2-fluorophenylboronic acid
Comparison: Compared to similar compounds, 3-(2-Chloro-5-fluorophenyl)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms on the phenyl ring enhances its potential for diverse chemical transformations and applications.
Properties
Molecular Formula |
C10H10ClFO2 |
---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
3-(2-chloro-5-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10ClFO2/c1-6(4-10(13)14)8-5-7(12)2-3-9(8)11/h2-3,5-6H,4H2,1H3,(H,13,14) |
InChI Key |
IVGJUDSKZIPKAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=C(C=CC(=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.